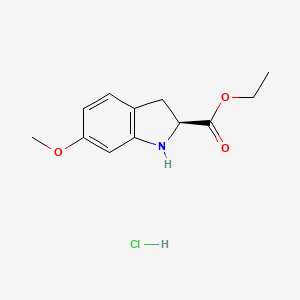

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

説明

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindoline and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency.

化学反応の分析

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 2 hours | 6-Methoxyindoline-2-carboxylic acid | 85% | |

| Basic (NaOH, room temperature) | 1M NaOH, 4 hours | 6-Methoxyindoline-2-carboxylate salt | 78% |

Key findings:

-

Acidic hydrolysis proceeds faster but requires controlled temperatures to avoid decomposition.

-

Basic conditions preserve the indoline ring integrity but necessitate longer reaction times.

Alkylation and Substitution Reactions

The compound participates in nucleophilic substitution and electrophilic alkylation, primarily at the indoline nitrogen or oxygen atoms.

N-Alkylation:

Mechanistic Insight :

-

Sodium hydride deprotonates the indoline nitrogen, enabling alkylation with electrophiles .

-

Steric hindrance from the ethyl ester group directs substitution to the indoline nitrogen rather than oxygen .

Ring-Opening and Functionalization

Controlled ring-opening reactions enable access to linear intermediates for heterocycle synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boron tribromide | -78°C → -10°C, DCM, 1 hour | 6-Hydroxyindoline-2,3-dione derivative | 55% | |

| Polyphosphoric acid | 55°C, 1 hour | 6-Methoxyindole-2,3-dione | 82% |

Key Observations :

-

BBr₃ selectively demethylates the 6-methoxy group without affecting the ester moiety .

-

Polyphosphoric acid induces cyclodehydration, forming indole-dione scaffolds .

Oxidation and Reduction Pathways

The indoline core undergoes redox transformations under controlled conditions.

Oxidation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O₂ (air) | 100°C, 6 hours | 6-Methoxyindole-2-carboxylate | 75% | |

| DDQ | CH₂Cl₂, RT, 2 hours | Dehydrogenated indole derivative | 68% |

Reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 30 minutes | 6-Methoxyindoline-2-carbinol | 72% |

Mechanistic Notes :

-

Aerobic oxidation proceeds via radical intermediates, forming aromatic indoles .

-

Sodium borohydride selectively reduces the ester carbonyl to a hydroxyl group without opening the indoline ring.

Stability and Handling

科学的研究の応用

Pharmaceutical Development

The compound has garnered interest for its potential in developing new pharmaceutical agents. Its biological activities suggest several therapeutic applications:

- Antimicrobial Properties : Research indicates that (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride may exhibit antimicrobial activity, making it a candidate for the development of new antimicrobial drugs.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

- Respiratory Diseases : A patent indicates its application in treating airway obstructive diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is proposed to be part of a formulation aimed at alleviating symptoms associated with these conditions .

Research Tool in Biological Studies

This compound serves as a valuable research tool in various biological studies:

- Binding Affinity Studies : Interaction studies have been conducted to assess the compound's binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are utilized to elucidate its pharmacodynamics and pharmacokinetics.

- Structural Modifications : The compound can undergo structural modifications to enhance its biological activity or to synthesize related compounds, making it a versatile scaffold for drug development.

Comparative Analysis with Related Compounds

The following table compares this compound with other indoline derivatives based on structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indolin-2-one | Indole structure with ketone | Antimicrobial properties |

| 5-Methoxyindole | Methoxy group on indole | Antioxidant activity |

| Ethyl indole-3-carboxylate | Ethyl ester of indole | Potential anti-inflammatory effects |

| This compound | Methoxy substitution and carboxylic acid functionality | Versatile scaffold for drug development |

This table highlights how this compound stands out due to its specific combination of functional groups, potentially enhancing its solubility and bioactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of indole derivatives, including this compound:

- A study focused on designing and synthesizing various indole derivatives demonstrated that modifications at the C6 position could significantly impact biological activity, showcasing the importance of structural optimization in drug design .

- Another case study highlighted the synthesis routes for related compounds, emphasizing the relevance of this compound as a precursor for further drug development efforts .

作用機序

The mechanism of action of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis.

類似化合物との比較

Similar Compounds

(S)-Ethyl 6-methoxyindoline-2-carboxylate: The non-hydrochloride form of the compound.

6-Methoxyindoline-2-carboxylate: A related compound lacking the ethyl group.

Indoline-2-carboxylate: A simpler indoline derivative without the methoxy group.

Uniqueness

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

生物活性

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indoline structure, which is known for its diverse biological properties. The methoxy group at the 6-position and the ethyl ester contribute to its solubility and reactivity.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the methoxy group may enhance its interaction with microbial cell membranes, leading to increased efficacy .

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

- Antifungal Properties : Some derivatives of indole compounds have demonstrated antifungal activity, suggesting potential applications in treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Indole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.

- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.

- Reactive Oxygen Species Generation : Some studies indicate that indole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects against tumors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's solubility profile suggests good absorption characteristics when administered orally.

- Distribution : Its lipophilic nature allows for effective distribution in various tissues, which is essential for its action against systemic infections.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound, influencing its efficacy and safety profile.

- Excretion : Renal excretion is likely a primary route for eliminating metabolites from the body.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

- Cancer Cell Line Investigation : In vitro experiments on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This finding supports its potential as an anticancer agent .

- Fungal Inhibition Trials : Research involving dermatophyte fungi showed promising antifungal activity, suggesting that this compound could be developed into a topical treatment for skin infections .

特性

IUPAC Name |

ethyl (2S)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNJRDSEIIEWOV-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=C(N1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。